![molecular formula C25H20O6 B2530845 Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 618389-49-4](/img/structure/B2530845.png)
Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate" is a complex organic molecule that appears to be related to a family of compounds that include various benzoate esters and derivatives. These compounds are often studied for their structural, thermochemical, and potential pharmaceutical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including esterification, coupling, and protective group chemistry. For instance, the synthesis of a novel curcumin ester involved spectroscopic analysis and theoretical calculations to confirm the structure of the synthesized compound . Similarly, the synthesis of a Schiff base derived from 1,2,4-triazole was achieved through condensation reactions . These methods could potentially be applied to the synthesis of "Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD) and spectroscopic methods like FT-IR, NMR, and mass spectrometry . Computational methods, including Density Functional Theory (DFT), are also employed to predict and confirm molecular geometries and vibrational frequencies . These analyses are crucial for understanding the three-dimensional conformation and electronic structure of the molecule, which are important for predicting reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives can be studied through various reactions, such as bromination, nitration, and acetylation . The substitution patterns and reaction conditions can significantly influence the products obtained. For example, 4-methoxybenzo[b]thiophene predominantly gave the 7-substituted product upon bromination and nitration . These reactions are indicative of the chemical behavior of the methoxybenzoate moiety under electrophilic aromatic substitution conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters are influenced by their molecular structure. Thermochemical studies, including combustion calorimetry and thermogravimetry, provide insights into the enthalpies of formation and vaporization . The electronic properties, such as frontier orbitals and band gap energies, are determined using quantum mechanical methods, which are essential for understanding the molecule's potential pharmaceutical activity and reactivity . Additionally, the nonlinear optical (NLO) properties and thermodynamic characteristics of these compounds are investigated to assess their potential applications in materials science .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, closely related to the compound of interest, has been synthesized and structurally analyzed, providing insights into the chemical properties and potential applications of similar compounds (Howarth & Harris, 1968).
Enzymatic Interactions
- A study on the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida revealed the enzyme's specificity for para-substituted benzoic acid derivatives, which may inform the design of targeted biochemical applications (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Analytical Chemistry Applications
- An automated on-line column-switching HPLC-MS/MS method for measuring parabens and other environmental phenols in human milk could potentially be adapted for analyzing compounds like Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate in biological samples (Ye, Bishop, Needham, & Calafat, 2008).
Antimicrobial and Antitumor Properties
- Compounds structurally related to the query, such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have been isolated from marine endophytic fungi and have shown moderate antitumor and antimicrobial activity, suggesting potential biomedical applications (Xia et al., 2011).
Photochemical Properties
- The study of phenolic-type stabilizers, including compounds similar to the query molecule, in terms of their ability to generate and quench singlet molecular oxygen, informs their potential use in material science and photochemical applications (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Pharmaceutical Applications
- Methyl 4-hydroxybenzoate, a compound with similarities to the query chemical, has been analyzed for its crystal structure and intermolecular interactions, providing valuable information for its use in pharmaceuticals as a preservative (Sharfalddin et al., 2020).
Safety And Hazards
I couldn’t find specific safety and hazard information for “Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate”. However, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment.
Direcciones Futuras
The future directions for “Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate” are not clear from the available information. However, similar compounds have been used in various fields of research, suggesting potential applications in areas such as medicinal chemistry, materials science, and more.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
Propiedades
IUPAC Name |
methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-16-3-5-17(6-4-16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-18(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRHCSOWGFASHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


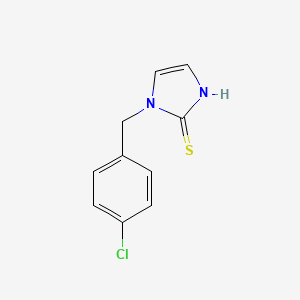
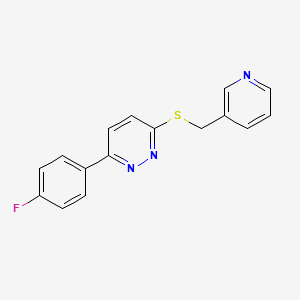
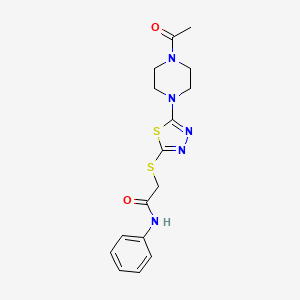
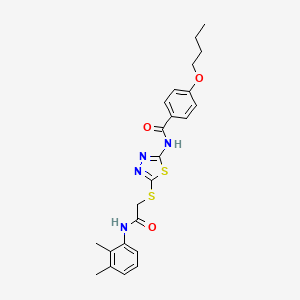
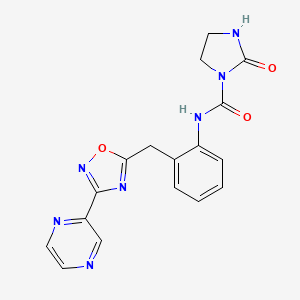
![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)
![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)
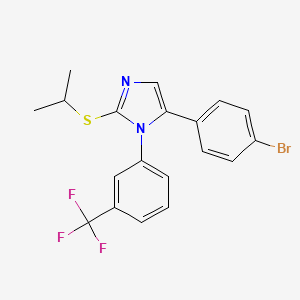
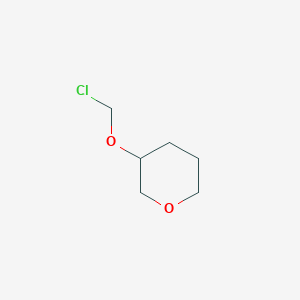
![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)